3-[1-(Dimethylamino)ethyl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
697306-37-9 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[1-(dimethylamino)ethyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-8(12(2)3)9-5-4-6-10(11)7-9/h4-8H,11H2,1-3H3 |
InChI Key |
MYQXPFYHNMTSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Dimethylamino Ethyl Aniline and Analogues
Established Synthetic Pathways and Precursor Chemistry
The creation of 3-[1-(Dimethylamino)ethyl]aniline and its analogs relies on a foundation of well-established synthetic transformations. The choice of pathway often depends on the availability of starting materials, desired scale of production, and functional group tolerance.
Reduction-Based Approaches from Nitro-Substituted Aromatics
A common strategy for introducing an aniline (B41778) moiety involves the reduction of a nitro group. This transformation is a cornerstone of aromatic chemistry, offering high yields and predictable outcomes.
Catalytic hydrogenation stands out as a widely used method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. wikipedia.org Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose. wikipedia.org The process involves the reaction of a nitro-substituted aromatic compound with hydrogen gas in the presence of the catalyst.
For the synthesis of a precursor to this compound, 3'-nitroacetophenone (B493259) can be hydrogenated to 3'-aminoacetophenone (B120557). This reaction is often carried out under mild conditions. For instance, a patent describes the hydrogenation of crude meta-nitroacetophenone to produce meta-aminoacetophenone at temperatures ranging from 25°C to 100°C using a hydrogenation catalyst. google.com The choice of solvent and the control of reaction parameters are crucial to ensure high selectivity and prevent over-reduction or side reactions.
Bimetallic nanoparticles, such as copper/nickel, have also demonstrated high catalytic activity in the hydrogenation of nitroaromatic compounds. rsc.org These catalysts can offer enhanced selectivity and efficiency compared to monometallic systems.
| Catalyst System | Substrate | Product | Key Conditions | Reference |
| Pd/C | 3'-Nitroacetophenone | 3'-Aminoacetophenone | H₂, 25-100°C | google.com |
| Cu/Ni Nanoparticles | 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | H₂, 140°C | rsc.org |
| Pd/C | 3-Phenylpropionitrile | 3-Phenylpropylamine | H₂, acidic additives, 30-80°C | nih.gov |
Beyond catalytic hydrogenation, several other reductive systems are effective for converting nitro groups to amines. These methods offer alternatives when catalytic hydrogenation is not feasible or desirable due to substrate sensitivity or equipment limitations.
One such method involves the use of iron metal in an acidic medium, a classic and cost-effective approach for nitro group reduction. wikipedia.org Other systems include the use of tin(II) chloride, sodium hydrosulfite, and nickel-catalyzed hydrosilylative reduction. wikipedia.orgrsc.org The choice of the reducing agent can be critical for chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functional groups. organic-chemistry.org For example, a nickel(II) acetylacetonate (B107027) and polymethylhydrosiloxane (B1170920) system has been shown to chemoselectively reduce nitro compounds to primary amines under mild conditions, tolerating sensitive functional groups like aldehydes and esters. rsc.org
Another approach is reductive amination, which converts a carbonyl group to an amine. wikipedia.org This can be achieved by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For instance, 3-hydroxyacetophenone can be reacted with methanolic ammonia (B1221849) in the presence of Raney nickel to produce 1-(3-hydroxyphenyl)ethylamine. google.com A patent also describes the preparation of 3-(1-dimethylaminoethyl)phenol from m-hydroxyphenylacetamide and paraformaldehyde using a Raney nickel or palladium carbon catalyst. google.com
| Reductive System | Substrate | Product | Key Features | Reference |
| Iron/Acid | Nitroarene | Aniline | Cost-effective, classic method | wikipedia.org |
| Ni(acac)₂/PMHS | Nitro-compound | Primary Amine | High chemoselectivity, mild conditions | rsc.org |
| Raney Ni/NH₃ | 3-Hydroxyacetophenone | 1-(3-Hydroxyphenyl)ethylamine | Reductive amination | google.com |
| Raney Ni or Pd/C | m-Hydroxyphenylacetamide | 3-(1-Dimethylaminoethyl)phenol | One-pot synthesis | google.com |
Amination Reactions of Substituted Aryl Halides
Direct amination involves the reaction of an aryl halide with dimethylamine (B145610). This nucleophilic aromatic substitution reaction can be challenging and often requires harsh reaction conditions or the use of a catalyst. The synthesis of 3-Bromo-N,N-dimethylpropan-1-amine, a related compound, can be achieved by reacting 3-bromo-1-propanol (B121458) with dimethylamine in the presence of hydrobromic acid.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org The reaction exhibits broad substrate scope and functional group tolerance, making it a highly valuable tool in modern organic synthesis. wikipedia.orgnumberanalytics.com
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. numberanalytics.com The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. A variety of phosphine-based ligands have been developed to enhance the efficiency and scope of this transformation. wikipedia.org For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF provided the first reliable extension to primary amines. wikipedia.org
Recent advancements have focused on developing more active and robust catalyst systems, enabling the use of less reactive aryl chlorides and expanding the range of applicable amines. organic-chemistry.org The synthesis of N,N-dimethylaniline derivatives from aryl triflates and dimethylamine using a simple palladium catalyst system and a mild base has been reported with excellent yields. nih.gov
| Catalyst System | Aryl Halide/Triflate | Amine | Key Features | Reference |
| Pd(0)/Phosphine Ligand | Aryl Halide | Primary/Secondary Amine | Broad substrate scope, mild conditions | wikipedia.orgorganic-chemistry.org |
| Palladium Catalyst | Aryl Triflate | Dimethylamine | Simple system, excellent yields | nih.gov |
Multi-Step Conversions from Ketone Precursors
The principal starting material for the synthesis of this compound is 3'-aminoacetophenone. This ketone precursor undergoes various transformations to introduce the dimethylaminoethyl group.
Reductive Amination Strategies
Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org In the context of synthesizing this compound, 3'-aminoacetophenone is reacted with dimethylamine in the presence of a suitable reducing agent.
The reaction proceeds through the formation of a hemiaminal intermediate, which then reversibly loses a molecule of water to form an imine or iminium ion. wikipedia.org This intermediate is then reduced to the final amine product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation over platinum, palladium, or nickel catalysts. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can be crucial for the success of the reaction, with milder agents like sodium cyanoborohydride often being preferred as they can selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com The reaction conditions are typically neutral or weakly acidic to facilitate imine formation. wikipedia.org
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines/iminium ions in the presence of ketones/aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. organic-chemistry.org |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | - | "Green" chemistry approach, often requires higher pressure. wikipedia.org |
Sequential Functionalization and N-Alkylation
An alternative to direct reductive amination involves a more stepwise approach. This typically begins with the reduction of the ketone group of 3'-aminoacetophenone to a hydroxyl group, forming 1-(3-aminophenyl)ethanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride.
Following the reduction, the resulting alcohol can be converted into a better leaving group, for instance, by reaction with thionyl chloride to form the corresponding chloro derivative. This intermediate is then subjected to nucleophilic substitution with dimethylamine to yield the final product, this compound. This sequence of reactions provides a reliable, albeit longer, route to the target compound.
Stereoselective Synthesis and Chiral Resolution Techniques
Due to the presence of a chiral center at the ethyl group, this compound can exist as a pair of enantiomers. The separation and synthesis of single enantiomers are often crucial for their application in various fields.
Enantioselective Catalysis in Asymmetric Synthesis
The enantioselective synthesis of chiral amines, including analogs of this compound, has seen significant advancements through the use of transition metal-catalyzed asymmetric hydrogenation. nih.govnih.gov This approach involves the reduction of a prochiral imine or enamine using a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other. nih.gov These catalysts are typically composed of a transition metal (such as iridium, rhodium, or ruthenium) complexed with a chiral ligand. nih.govresearchgate.net The development of a wide array of chiral phosphorus ligands has been a driving force in the success of this methodology. nih.gov Biocatalytic strategies, employing engineered enzymes like imine reductases, also represent a promising avenue for the enantioselective synthesis of chiral amines. researchgate.netacs.org
Diastereomeric Salt Formation and Crystallization-Based Resolution
A classical and widely used method for separating enantiomers is through diastereomeric salt formation. ulisboa.ptpharmtech.comwikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. ulisboa.ptpharmtech.com This difference in solubility allows for their separation by fractional crystallization. ulisboa.pt The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. wikipedia.org Common chiral resolving agents for amines include tartaric acid and its derivatives. ulisboa.pt
| Resolving Agent | Type | Principle of Separation |
|---|---|---|
| Tartaric Acid | Chiral Diacid | Forms diastereomeric salts with different solubilities. wikipedia.org |
| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |
| (S)-Mandelic Acid | Chiral Acid | Used in the resolution of racemic alcohols via ester formation, but the principle of forming diastereomers with differing properties applies. wikipedia.org |
Chromatographic Enantiomer Separation
Chromatographic techniques offer another powerful tool for the separation of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. cnr.itmdpi.com This differential interaction leads to different retention times for the enantiomers, allowing for their separation. cnr.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown great versatility in separating a broad range of chiral compounds. cnr.it Alternatively, indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry offers a toolbox of advanced methods that provide significant advantages over classical approaches. These techniques focus on improving reaction efficiency, reducing environmental impact, and enabling the synthesis of complex molecules with high precision. For the preparation of this compound and its derivatives, several cutting-edge methodologies are particularly relevant.
Deep Eutectic Solvents in Amine Synthesis
In the quest for greener and more sustainable chemical processes, Deep Eutectic Solvents (DESs) have emerged as remarkable alternatives to conventional volatile organic solvents. mdpi.commdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride and a hydrogen bond donor (HBD) such as urea (B33335), glycols, or carboxylic acids, which, when mixed at a specific molar ratio, form a liquid with a significantly lower melting point than the individual components. mdpi.commdpi.comrsc.org
The unique physicochemical properties of DESs, including low volatility, high thermal stability, non-flammability, and biodegradability, make them highly attractive for organic synthesis. mdpi.commdpi.com Their polarity and acidity can be fine-tuned by carefully selecting the HBA and HBD components, allowing for the optimization of reaction conditions. mdpi.com In the context of amine synthesis, DESs can act as both the solvent and the catalyst, facilitating reactions like N-alkylation and reductive amination. mdpi.com For the synthesis of this compound, a DES system could be designed to facilitate the reductive amination of 3-aminoacetophenone with dimethylamine, potentially leading to higher yields, easier product separation, and a reduced environmental footprint compared to traditional methods. wikipedia.orglibretexts.org The strong hydrogen-bonding network within the DES can activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the amine. nih.gov
Table 1: Common Components of Deep Eutectic Solvents
| Role | Example Compounds |
| Hydrogen Bond Acceptors (HBAs) | Choline Chloride, Betaine, Benzyltrimethylammonium chloride |
| Hydrogen Bond Donors (HBDs) | Urea, Ethylene (B1197577) Glycol, Glycerol, Acetic Acid, Amino Acids |
This table presents examples of compounds commonly used to form Deep Eutectic Solvents.
Photoinduced Methods for C–H Olefination and Derivatization
Photochemical methods represent a powerful strategy for the direct functionalization of C–H bonds, offering novel pathways for the derivatization of aniline analogues. nih.gov These reactions utilize light energy, often in conjunction with a photocatalyst, to generate highly reactive intermediates that can form new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated anilines, thereby shortening synthetic sequences and improving atom economy. nih.govresearchgate.net
For instance, the para-selective C-H olefination of aniline derivatives has been achieved using palladium catalysis in combination with a specialized S,O-ligand. researchgate.netnih.gov While this specific method targets the para position, the principles of photoinduced C-H activation can be adapted to target other positions or introduce different functional groups. Recent research has demonstrated the difluoroalkylation of anilines through photoinduced electron donor-acceptor (EDA) complex formation, highlighting the versatility of this approach. nih.gov Applying such methods to a precursor of this compound could enable the synthesis of a diverse library of analogues with modified aromatic rings, which is invaluable for structure-activity relationship studies in drug discovery.
Table 2: Comparison of Synthetic Approaches for Aniline Derivatization
| Method | Key Features | Advantages |
| Traditional Cross-Coupling | Requires pre-functionalized arenes (e.g., aryl halides). | Well-established, broad substrate scope. |
| Photoinduced C-H Functionalization | Direct functionalization of C-H bonds. | Improved atom economy, shorter synthetic routes. nih.govresearchgate.net |
This table provides a comparative overview of traditional and photoinduced methods for creating derivatives of aniline.
Process Intensification and Scalability Considerations
Translating a synthetic route from a laboratory-scale experiment to industrial-scale production presents numerous challenges. Process intensification aims to develop substantially smaller, cleaner, and more energy-efficient technologies. frontiersin.orgresearchgate.net For the synthesis of amines like this compound, this often involves shifting from traditional batch reactors to continuous flow systems. frontiersin.orgunito.it
Chemical Reactivity and Transformation Mechanisms
Reaction Types and Functional Group Interconversions
The chemical behavior of 3-[1-(Dimethylamino)ethyl]aniline is characterized by the reactivity of its primary aromatic amine, the tertiary aliphatic amine, and the benzene (B151609) ring. These groups can undergo a variety of transformations, including electrophilic substitution on the aromatic ring and oxidation or reduction of the nitrogen-containing moieties.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. byjus.com The outcome of these reactions is governed by the nature of the substituents already present on the ring, which influence both the reaction rate and the position of the incoming electrophile. uci.edu
In this compound, the phenyl ring is substituted with two groups: a primary amino group (-NH₂) and a 1-(dimethylamino)ethyl group [-CH(CH₃)N(CH₃)₂].
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. byjus.com Its lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho and para to it, making the ring more susceptible to electrophilic attack at these sites. youtube.com
1-(Dimethylamino)ethyl Group: This alkylamine substituent is primarily a deactivating group due to the inductive effect of the nitrogen atom. However, its directing influence is significantly weaker than that of the highly activating amino group.
Consequently, the directing effect of the amino group dominates, guiding incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Effect |
| -NH₂ (Amino) | Electron-Donating (Resonance) | Activating | ortho, para |
| -NHR, -NR₂ (Substituted Amines) | Electron-Donating (Resonance) | Activating | ortho, para |
| -R (Alkyl) | Electron-Donating (Inductive) | Activating | ortho, para |
| -NH₃⁺ (Anilinium) | Electron-Withdrawing (Inductive) | Deactivating | meta |
| -NO₂ (Nitro) | Electron-Withdrawing | Deactivating | meta |
| -SO₃H (Sulfonic Acid) | Electron-Withdrawing | Deactivating | meta |
Nitration: The direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid presents significant challenges. The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). byjus.comyoutube.com This anilinium group is a strong deactivating, meta-directing group. byjus.comlibretexts.org As a result, direct nitration yields a substantial amount of the meta-nitro product in addition to ortho and para isomers, and often leads to oxidative decomposition (tarring) of the highly reactive aniline (B41778) ring. youtube.com
To achieve selective substitution, particularly at the para-position, a protecting group strategy is employed. The amino group is commonly acetylated to form an acetanilide. The resulting amide group is still an ortho, para-director but is less activating and less basic, which prevents protonation and unwanted side reactions. youtube.com After the nitration step, the acetyl group can be removed by hydrolysis to restore the amino group. libretexts.org
Halogenation: The aniline ring is highly activated towards halogenation. The reaction of aniline with bromine water, for instance, is rapid and leads to the immediate formation of a polysubstituted product, 2,4,6-tribromoaniline, as a white precipitate. byjus.com To control the reaction and achieve monosubstitution, the reactivity of the amino group must be moderated. This is typically accomplished by acetylation to form acetanilide, which then undergoes controlled monohalogenation, primarily at the para-position, before the protecting group is removed. libretexts.org
Sulfonation: Aniline reacts vigorously with concentrated sulfuric acid. The initial reaction is an acid-base neutralization, forming anilinium hydrogen sulfate. byjus.com Upon heating this salt to high temperatures (180-200°C), it undergoes rearrangement to yield p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.com The final product predominantly exists as a dipolar ion or zwitterion. byjus.com
Acylation: Friedel-Crafts acylation and alkylation reactions are generally unsuccessful with anilines. The nitrogen atom of the amino group is a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. libretexts.org This forms a deactivating complex on the nitrogen, which inhibits further electrophilic substitution on the ring.
Transformations Involving the Amino and Dimethylamino Moieties
The presence of two distinct amine functionalities, a primary aromatic amine and a tertiary aliphatic amine, allows for a range of selective transformations.
Anilines are highly susceptible to oxidation, and the products can be diverse depending on the oxidizing agent and reaction conditions. acs.org
Primary Aromatic Amine (-NH₂): Mild oxidation can lead to complex colored products, including polymers like aniline black. Stronger oxidizing agents can convert the aniline moiety into various products such as nitrosobenzene, nitrobenzene, and, under certain conditions, p-benzoquinone through ring oxidation and loss of the amino group.
Tertiary Aliphatic Amine (-N(CH₃)₂): The dimethylamino group on the side chain can be oxidized to an N-oxide. This transformation is typically achieved using reagents like hydrogen peroxide or peroxy acids. For example, N,N-dimethylaniline can be converted to N,N-dimethylaniline N-oxide. nih.gov
Table 2: Potential Oxidation Products of Amine Functionalities
| Amine Type | Functional Group | Oxidizing Agent | Potential Product(s) |
| Primary Aromatic Amine | -NH₂ | Various | Nitroso, Nitro, Quinones, Polymers |
| Tertiary Aliphatic Amine | -N(CH₃)₂ | H₂O₂, Peroxy acids | N-Oxide |
The synthesis of this compound can be envisioned through the reduction of related functional groups. A plausible synthetic route would involve the reductive amination of 3-aminoacetophenone. In this process, the ketone is treated with dimethylamine (B145610) in the presence of a reducing agent, such as hydrogen and a catalyst (e.g., Raney Nickel) or sodium cyanoborohydride, to form the target tertiary amine. google.com
Furthermore, if nitrated derivatives of the parent compound are synthesized (as described in section 3.1.1.1), the nitro group on the aromatic ring can be readily reduced to a primary amino group. Standard conditions for this transformation include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂/Pd, Pt, or Ni). This would result in the formation of a diamino derivative of the original structure.
Alkylation and Acylation of Nitrogen Centers
The nitrogen centers of this compound possess distinct reactivities. The primary aromatic amine is a nucleophilic site available for both alkylation and acylation reactions.
Alkylation: The primary amine can be alkylated, for instance, through reactions with α-haloketones. The exclusive formation of monoalkylated products is often observed in the reaction of anilines with α-haloketones. mdpi.com This selectivity can be attributed to a mechanism that involves an initial attack by the amino group on the carbonyl carbon of the α-haloketone, followed by an intramolecular replacement of the halogen. mdpi.com When reacting N,N-dialkylanilines with certain alkylating agents, the reaction can be highly regioselective, yielding para-substituted products. researchgate.net For the alkylation of the primary amine on this compound, a similar regioselectivity would be influenced by the directing effects of the existing substituents on the aromatic ring. The tertiary amine group is generally not reactive towards further alkylation.
Acylation: The primary amine of this compound can also undergo acylation with reagents like acid chlorides or anhydrides. However, the reaction of anilines with ester-functionalized acylating agents can be challenging, as the nucleophilic attack of the amino group on the ester's carbonyl can lead to aminolysis as a competing pathway. mdpi.com The use of deep eutectic solvents has been employed for the acylation of electron-rich aromatic compounds. researchgate.net
Summary of N-Alkylation and Acylation Reactions
| Reaction Type | Reagent Class | Key Observation | Reference |
|---|---|---|---|
| Alkylation | α-Haloketones | Typically results in monoalkylation of the primary amine. | mdpi.com |
| Alkylation | Substituted β-nitrostyrenes | Can be highly regioselective (para-substitution) with N,N-dialkylanilines. | researchgate.net |
| Acylation | Acid Chlorides / Anhydrides | Acylates the primary amine; can be performed in deep eutectic solvents. | researchgate.net |
| Acylation | Esters (e.g., α-anilinoacetates) | Potential for competing aminolysis reaction. | mdpi.com |
Condensation Reactions for Schiff Base Formation
The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netusu.ac.id This transformation is a reversible process that involves a series of well-understood steps. nih.gov
The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This initial step forms a charged intermediate. nih.gov An intramolecular proton transfer follows, leading to the formation of a neutral carbinolamine intermediate. nih.gov The final step is the elimination of a water molecule, which results in the formation of the C=N double bond characteristic of an imine or Schiff base. usu.ac.idnih.gov The stability of the resulting Schiff base can be influenced by the nature of the substituents; those with aryl groups are generally more stable than those with alkyl groups. researchgate.net
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols. This includes studying reaction kinetics, catalytic cycles, and the effects of various reaction parameters.
Kinetic Investigations of Reaction Rates and Selectivity
Kinetic studies provide quantitative insight into reaction rates, reaction order, and the factors influencing selectivity. For reactions involving this compound, such investigations would elucidate how the structure of the reactants and the reaction conditions dictate the speed and outcome of the transformation. While specific kinetic data for this exact molecule are not prevalent, the principles can be understood from related systems.
For example, kinetic studies on the reaction of other carbonyl compounds have determined rate coefficients for their reactions with various radicals, which is essential for understanding their atmospheric chemistry. copernicus.org In other studies, the dissociation of ligands has been shown to follow first-order kinetics, with the rate being directly proportional to temperature. nih.gov Kinetic analysis can also reveal whether a product is formed under kinetic or thermodynamic control, which can be crucial for selectivity. researchgate.net For instance, in a hypothetical reaction of this compound, kinetic studies could determine the rate law, activation energy, and the influence of substituents on the reaction rate.
Illustrative Kinetic Data from Related Chemical Systems
| System / Reaction | Kinetic Parameter Measured | Finding | Reference |
|---|---|---|---|
| Dissociation of S-citalopram from SERT | Half-life (t½) | Increasing temperature from 18 °C to 24 °C decreases t½ by a factor of 2.4. | nih.gov |
| Reaction of 3,3-dimethylbutanone with OH radicals | Rate Coefficient (kOH) | kOH = (1.25 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | copernicus.org |
| Alkylation of N,N-dimethylaniline | Product Distribution | Different products can be favored depending on kinetic vs. thermodynamic control. | researchgate.net |
Elucidation of Catalytic Cycles (e.g., Pd-catalyzed C-N coupling)
The primary aniline group makes this compound an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. nih.govacs.org This reaction is a powerful method for forming carbon-nitrogen bonds, widely used to synthesize aniline derivatives. nih.govresearchgate.net The catalytic cycle for this transformation is well-established and involves several key steps. uwindsor.ca
The generally accepted mechanism starts with a Pd(0) species.
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. uwindsor.ca
Amine Coordination and Deprotonation: The amine, in this case this compound, coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form a palladium-amido complex. uwindsor.ca
Reductive Elimination: This is the final and product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond of the N-arylated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca
The efficiency of the catalytic cycle is highly dependent on the choice of palladium precursor, the structure of the phosphine (B1218219) ligand, the base, and the solvent. uwindsor.caresearchgate.net
Typical Components of a Buchwald-Hartwig Catalytic System
| Component | Example(s) | Function | Reference |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | researchgate.net |
| Ligand | Xantphos, other phosphines | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | uwindsor.caresearchgate.net |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Deprotonates the amine substrate to form the active nucleophile. | uwindsor.caresearchgate.net |
| Aryl Electrophile | Aryl bromides, chlorides, triflates | Provides the aryl group for the C-N bond formation. | researchgate.netuwindsor.ca |
Role of Solvent and Temperature in Reaction Outcomes
The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of chemical transformations involving this compound.
Solvent: The solvent plays multiple roles. It must dissolve the reactants, reagents, and catalyst components to a sufficient extent. uwindsor.ca Beyond solubility, solvents can stabilize charged intermediates or transition states, thereby affecting the reaction rate. uwindsor.ca For Pd-catalyzed C-N coupling reactions, common solvents include toluene, ethers like THF or dioxane, and more polar aprotic solvents such as DMF or DMSO. uwindsor.ca In Schiff base formation, ethanol (B145695) is a common solvent, often used at reflux temperature to drive the reaction forward by removing the water byproduct. nih.govrsc.org The use of unconventional solvents, like deep eutectic solvents, has also been reported for alkylation reactions. researchgate.net
Temperature: Reaction temperature directly impacts the rate of reaction. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which helps overcome the activation energy barrier. For many reactions, such as Schiff base formation or C-N coupling, heating is necessary to achieve a reasonable reaction rate. uwindsor.canih.gov However, temperature can also affect selectivity. In some cases, lower temperatures may favor the formation of a kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. Temperature can also influence the stability of reactants or products; for instance, the dissociation rate of a compound from a binding site has been shown to be directly proportional to temperature. nih.gov
Derivatives and Analogues: Design, Synthesis, and Structural Diversity
Structural Modification at the Aniline (B41778) Nitrogen
The primary amino group attached to the phenyl ring is a key site for introducing structural variations through various chemical reactions.
The aniline nitrogen can be readily acylated or alkylated to yield a range of derivatives.
Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. organic-chemistry.org For instance, reacting 3-[1-(Dimethylamino)ethyl]aniline with acetyl chloride in the presence of a base would yield N-{3-[1-(Dimethylamino)ethyl]phenyl}acetamide. A variety of acyl groups can be introduced, allowing for systematic exploration of the impact of different substituents. The use of reagents like 3,3-dichlorocyclopropenes can facilitate the conversion of carboxylic acids to highly reactive acid chlorides, which can then be used for acylation. organic-chemistry.org
Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts can be challenging. psu.edu The industrial production of N,N-dimethylaniline often involves the alkylation of aniline with methanol (B129727) at high temperatures and pressures. alfa-chemistry.com Using ionic liquids as solvents can improve the selectivity for mono-alkylation of anilines. psu.edu Another approach involves using cesium fluoride-celite as a solid base in acetonitrile, which has been shown to be effective for the N-alkylation of various anilines and nitrogen-containing heterocycles. researchgate.net
Amide Analogues: Amide bond formation is a fundamental transformation in medicinal chemistry. Direct amidation of this compound can be achieved by coupling with carboxylic acids using various reagents. Borate esters, such as B(OCH2CF3)3, have been shown to be effective for direct amidation under operationally simple conditions. acs.org Other methods include the use of formylpyrrolidine (FPyr) as a Lewis base catalyst with trichlorotriazine (B8581814) (TCT). organic-chemistry.org These methods provide access to a vast library of amide analogues with diverse functionalities.
Sulfonamide Analogues: Sulfonamides are a critical class of compounds in drug discovery. ekb.eg The synthesis of sulfonamide derivatives of this compound involves the reaction of the primary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.com This reaction is a well-established and versatile method for creating sulfonamide linkages. cbijournal.comresearchgate.net Recent advances have explored the use of catalysts like zinc oxide-nanoparticles for solvent-free synthesis or Fe3O4-DIPA for chemoselective sulfonylation. ekb.egcbijournal.com Enantiospecific methods for synthesizing chiral sulfonimidamides, bioisosteres of sulfonamides, from anilines have also been developed using sulfonimidoyl fluorides and a calcium salt catalyst. nih.govacs.org
Carbamate (B1207046) Analogues: The aniline nitrogen can be converted to a carbamate group. One common method involves reacting the aniline with a chloroformate ester. Alternatively, methods for the direct synthesis of carbamates from Boc-protected amines have been developed, which proceed through an isocyanate intermediate. rsc.org Copper-catalyzed cross-coupling of aryl chlorides with potassium cyanate (B1221674) in the presence of alcohols also provides an efficient route to N-aryl carbamates. organic-chemistry.org
Table 1: Examples of Reactions for Modifying the Aniline Nitrogen
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acyl chloride, Base | N-Acylaniline |
| Alkylation | Alkyl halide, CsF-Celite, CH3CN | N-Alkylaniline |
| Amidation | Carboxylic acid, B(OCH2CF3)3 | N-Aryl Amide |
| Sulfonylation | Sulfonyl chloride, Pyridine | N-Aryl Sulfonamide |
| Carbamate Formation | N-Boc aniline, Alcohol, t-BuOLi | N-Aryl Carbamate |
Transformations at the Dimethylamino Moiety
The tertiary dimethylamino group provides another handle for structural modification, primarily through reactions that target the nitrogen lone pair.
The tertiary amine can be converted into a quaternary ammonium salt through reaction with an alkyl halide, a process known as the Menshutkin reaction. wikipedia.org This reaction introduces a permanent positive charge to the molecule. For example, treatment of this compound with an alkyl halide like methyl iodide would yield a quaternary ammonium iodide salt. masterorganicchemistry.comunacademy.com The reaction is typically an SN2 process and is highly effective for synthesizing quaternary ammonium compounds. nih.gov Continuous processes for the quaternization of tertiary amines have been developed for industrial applications, often performed at elevated temperature and pressure. google.com
Oxidation of the tertiary dimethylamino group leads to the formation of a tertiary amine N-oxide. This transformation can be achieved using various oxidizing agents. Hydrogen peroxide is a common and environmentally friendly oxidant, and its effectiveness can be enhanced by catalysts such as flavins, tungstate-exchanged layered double hydroxides, or platinum(II) complexes. asianpubs.orgrsc.orgresearchgate.netresearchgate.net Other reagents like peracids are also used. epa.gov The resulting N-oxide introduces a polar N+-O− bond, which can significantly alter the molecule's properties. N-oxides of aniline derivatives have also been explored as intermediates for further functionalization and heterocycle synthesis. udel.edu
Table 2: Examples of Reactions for Modifying the Dimethylamino Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Quaternization | Alkyl halide (e.g., CH3I) | Quaternary Ammonium Salt |
| N-Oxidation | Hydrogen peroxide, Catalyst | Tertiary Amine N-Oxide |
Conjugation and Linkage with Heterocyclic Systems
The this compound scaffold can be incorporated into larger, more complex structures by forming bonds with heterocyclic rings. This is a common strategy in drug design to access new chemical space and modulate biological activity.
The aniline moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov
Indole (B1671886) Synthesis: One of the most famous reactions for indole formation is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) (which can be prepared from the corresponding aniline) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com Modern variations include palladium-catalyzed methods and visible-light-driven syntheses that can proceed directly from aniline derivatives. wikipedia.orgnih.gov Other methods involve the reaction of N-substituted anilines with ethylene (B1197577) glycols or triethanolamine (B1662121) using a homogeneous ruthenium catalyst. tandfonline.com
Tetrahydroquinoline Synthesis: The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and related skeletons, such as β-carbolines from tryptophan derivatives. nrochemistry.comwikipedia.orgnih.govdepaul.edu This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by acid-catalyzed cyclization. While the parent compound is not a β-arylethylamine, related aniline derivatives can participate in similar cyclization reactions to form fused heterocyclic systems. For example, Polonovski-Povarov cyclizations using aniline N-oxides can produce tetrahydroquinoline scaffolds. udel.edu
Other Heterocycles: The aniline group can be used to construct a wide range of other heterocyclic systems. For example, substituted anilines are used as starting materials for the synthesis of carbazoles, acridines, and dibenzazepines through palladium-catalyzed cyclization reactions. acs.org They are also used in the preparation of azo compounds, pyrroles, imidazoles, and thiazoles. wikipedia.org Multi-component reactions can also be employed, such as a one-pot synthesis of meta-hetarylanilines from 1,3-diketones, acetone, and an amine. beilstein-journals.org
Polymeric and Supramolecular Derivatives
The bifunctional nature of this compound, possessing both a primary aromatic amine and a tertiary aliphatic amine, allows for its potential use in polymer science, both as a monomer for the synthesis of novel polymers and as a crosslinking agent to modify the properties of existing polymers.
Polyaniline (PANI) is a well-known conducting polymer that can be synthesized by the oxidative polymerization of aniline. rsc.orgrsc.org The properties of PANI can be tuned by using substituted aniline monomers. The polymerization of aniline derivatives can lead to polymers with modified solubility, processability, and electronic properties. nih.govacs.org
Theoretically, this compound could be polymerized through chemical or electrochemical oxidative methods, similar to aniline itself. The polymerization would likely proceed through the formation of radical cations and subsequent coupling reactions. The presence of the bulky and electron-donating 1-(dimethylamino)ethyl group at the meta position would be expected to influence the polymerization process and the properties of the resulting polymer. For instance, the substituent may affect the regiochemistry of the coupling, leading to different chain structures compared to unsubstituted PANI. The incorporation of the dimethylamino group could also enhance the solubility of the polymer in organic solvents and potentially introduce pH-responsive behavior due to the basic nature of the tertiary amine.
The general structure of a polymer derived from this compound would consist of repeating units of the monomer, though the exact linkage (e.g., head-to-tail, head-to-head) would depend on the polymerization conditions. The resulting polymer could be a functional material with potential applications in sensors, antistatic coatings, or as a component in more complex polymer architectures. rsc.org
Crosslinking is a crucial process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, leading to the formation of a three-dimensional network. This modification generally improves the mechanical properties, thermal stability, and solvent resistance of the material. Diamines are commonly used as crosslinking agents for polymers containing functional groups that can react with amines, such as epoxides, isocyanates, and carboxylic acid derivatives. nih.gov
This compound possesses two amine functionalities: a primary aromatic amine and a tertiary aliphatic amine. The primary aromatic amine can readily participate in crosslinking reactions. For example, it can react with epoxy resins, where the amine opens the epoxide ring to form a covalent bond. In polyurethane chemistry, it can react with isocyanates to form urea (B33335) linkages.
The tertiary amine group, while generally unreactive towards the aforementioned functional groups under standard conditions, can act as a catalyst for certain polymerization and crosslinking reactions. tue.nl Furthermore, the tertiary amine can be protonated to form a cationic center, which could lead to ionic crosslinking in polymer systems containing anionic groups. This type of ionic interaction is often reversible and can impart stimuli-responsive properties to the material. tue.nl Therefore, this compound could potentially act as a dual-functional crosslinking agent, providing both covalent and ionic crosslinks depending on the polymer system and conditions. The use of aromatic diamines containing unique functional groups, such as trifluoromethyl groups, has been shown to produce high-performance polymers with enhanced properties. nih.gov By analogy, the incorporation of the dimethylaminoethyl group could lead to novel crosslinked materials with tailored characteristics.
Spectroscopic and Advanced Characterization Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each bond type vibrates at a characteristic frequency, providing a unique "fingerprint" of the functional groups present.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule. For 3-[1-(Dimethylamino)ethyl]aniline, the spectrum is expected to display characteristic absorption bands corresponding to its primary aromatic amine, tertiary aliphatic amine, and substituted benzene (B151609) ring structures.
The primary amine (-NH₂) group is expected to produce two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com In primary aromatic amines like aniline (B41778), these peaks are typically observed around 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net The N-H bending vibration (scissoring) for primary amines is anticipated to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com
The aliphatic C-H bonds of the ethyl and dimethylamino groups will give rise to stretching vibrations in the 2960-2800 cm⁻¹ range. wpmucdn.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching vibrations within the ring, which typically appear as a pair of sharp bands in the 1600-1500 cm⁻¹ region. researchgate.net The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ range, while those for aliphatic amines are found between 1250-1020 cm⁻¹. orgchemboulder.com Finally, the substitution pattern on the benzene ring (1,3- or meta-substitution) can be inferred from the C-H out-of-plane bending bands below 900 cm⁻¹. udel.edu
Table 1: Predicted FTIR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine |
| > 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2800 | C-H Stretch | Aliphatic (Ethyl, Dimethyl) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |
| 1600 & 1500 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
This table is predictive and based on characteristic frequencies for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would provide a wealth of information. The aromatic protons on the disubstituted ring are expected to appear in the 6.5-7.5 ppm range, with their specific chemical shifts and coupling patterns revealing the 1,3-substitution. researchgate.netrsc.org The -NH₂ protons of the primary amine would likely appear as a broad singlet. The protons of the ethyl group would present as a quartet (for the -CH-) and a triplet (for the -CH₃), with their coupling confirming their adjacency. The six protons of the two methyl groups on the tertiary amine are chemically equivalent and would appear as a sharp singlet, likely in the 2.2-2.9 ppm range, similar to the N-methyl protons in N,N-dimethylaniline. chemicalbook.comresearchgate.net
Carbon (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Based on the structure, ten distinct signals are expected. The aromatic carbons would resonate in the 110-150 ppm region. For example, in N,N-dimethylaniline, aromatic carbons appear between approximately 113 and 151 ppm. chemicalbook.com The carbon attached to the primary amine group (C3) would be significantly influenced by the nitrogen atom. The aliphatic carbons would appear further upfield. The N-CH₃ carbons of N,N-dimethylaniline appear around 40 ppm rsc.org, providing a good estimate for the dimethylamino group in the target molecule. The carbons of the ethyl group would also have characteristic shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Aromatic CHs (C2, C4, C5, C6) | 6.5 - 7.5 | 110 - 130 | Multiplet |
| Aromatic C-NH₂ (C3) | - | ~145 - 150 | - |
| Aromatic C-Alkyl (C1) | - | ~140 - 145 | - |
| NH ₂ | Broad singlet | - | Singlet |
| -C H(CH₃)N- | Quartet | ~60 - 70 | Quartet |
| -CH(C H₃)N- | Triplet | ~15 - 25 | Triplet |
This table is predictive, based on analysis of related structures like 3-ethylaniline (B1664132) and N,N-dimethylaniline. Actual values may vary based on solvent and experimental conditions. rsc.orgresearchgate.netchemicalbook.com
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. youtube.com It would show a cross-peak between the methine (-CH-) proton and the methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, which is crucial for definitively assigning their positions. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com For example, the singlet from the -N(CH₃)₂ protons would show a cross-peak to the corresponding carbon signal in the ¹³C spectrum. This technique is invaluable for linking the proton and carbon skeletons of the molecule, confirming the assignments made from the 1D spectra. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information on the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 164. As the molecule contains an even number of nitrogen atoms (two), its molecular ion will have an even-numbered mass, consistent with the "nitrogen rule". openstax.org
The fragmentation of the molecular ion is highly predictable. The most characteristic fragmentation pathway for amines is alpha-cleavage, where the bond beta to the nitrogen atom is broken. openstax.orgmiamioh.edu For this compound, the most favorable alpha-cleavage would be the breaking of the benzylic C-C bond between the aromatic ring and the ethyl group. This would result in the loss of a phenylamino (B1219803) radical (•C₆H₄NH₂) and the formation of a highly stable, resonance-stabilized iminium cation [CH(CH₃)N(CH₃)₂]⁺. This fragment would be expected at m/z 72 and would likely be the base peak (the most intense peak) in the spectrum.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 164 | [M]⁺ | Molecular Ion |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical |
This table is predictive and based on established fragmentation rules for amines. nih.govnih.gov
X-ray Diffraction for Solid-State Structure Determination
The majority of drug substances and chemical compounds are obtained as microcrystalline powders, making X-ray Powder Diffraction (XRPD) an essential tool for characterization. units.it XRPD provides a distinct "fingerprint" for a crystalline solid, which can be used to identify the specific polymorph (crystal form) of this compound and to assess its purity. units.it The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is unique to a particular crystal structure.
Should a single crystal of this compound be analyzed, the resulting crystallographic data would provide a wealth of information. This includes the unit cell dimensions (the fundamental repeating block of the crystal), the crystal system (e.g., triclinic, monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. While specific experimental data for this compound is not publicly available, a typical summary of crystallographic information obtained from such an analysis is presented in the table below for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for this compound
This table illustrates the type of data obtained from a single-crystal X-ray diffraction analysis and is not based on experimental results for this specific compound.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₀H₁₆N₂ |
| Formula Weight | 164.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 9.1 |
| c (Å) | 11.0 |
| α (°) | 90 |
| β (°) | 102 |
| γ (°) | 90 |
| Volume (ų) | 785 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.39 |
Thermal Analysis and Surface Characterization
Thermal and surface characterization techniques are employed to understand how this compound responds to heat and to describe the physical characteristics of its surface.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the thermal stability and decomposition of a material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to this compound, TGA would reveal the temperature at which the compound begins to decompose. The resulting TGA curve plots mass percentage against temperature. A sharp drop in mass indicates a decomposition event. This information is critical for determining the upper-temperature limit for the storage and handling of the compound.
Differential Thermal Analysis (DTA) is a technique where the temperature difference between the sample and an inert reference material is measured as a function of temperature. DTA detects thermal events such as phase transitions (e.g., melting) and decomposition. An endothermic peak (temperature of sample lags behind reference) typically indicates melting, while an exothermic peak (temperature of sample exceeds reference) can indicate decomposition or crystallization.
Combined, TGA and DTA provide a comprehensive thermal profile. For instance, DTA could show the melting point of this compound, followed by one or more exothermic peaks corresponding to the decomposition events identified by mass loss in the TGA curve.
Table 2: Hypothetical Thermal Analysis Data for this compound
This table illustrates the type of data obtained from a TGA/DTA analysis and is not based on experimental results for this specific compound.
| Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak Type | Interpretation |
| 150 - 160 | ~0% | Endothermic | Melting Point |
| 250 - 350 | ~45% | Exothermic | Onset of decomposition (loss of side chain) |
| 350 - 500 | ~55% | Exothermic | Further decomposition of the aromatic ring |
Scanning Electron Microscopy (SEM) is a powerful microscopy technique for visualizing the surface of a solid sample at high magnification. azom.com It uses a focused beam of electrons to scan the surface, generating signals that provide information about the sample's surface topography and composition. nih.gov
For a powdered or solid sample of this compound, SEM analysis would reveal the morphology of the particles. azom.com This includes their shape (e.g., crystalline, amorphous, needle-like), size, and size distribution. The high depth of field of SEM allows for the creation of three-dimensional-like images, which are invaluable for understanding the physical nature of the bulk material. azom.com This morphological information is important as it can influence properties such as flowability, dissolution rate, and handling characteristics.
The Brunauer-Emmett-Teller (BET) method is the most widely used technique for the measurement of the specific surface area of a solid material. researchgate.net The technique is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at a constant temperature, usually that of liquid nitrogen (77 K). wikipedia.org
By measuring the amount of gas adsorbed at various pressures, a nitrogen adsorption-desorption isotherm is generated. upi.edu The BET theory is an extension of the Langmuir theory and is applied to the isotherm data to calculate the amount of gas required to form a monolayer on the sample's surface. wikipedia.org From this monolayer capacity, the total surface area of the sample can be determined.
For this compound, BET analysis would provide a value for its specific surface area in units of square meters per gram (m²/g). This property is particularly important if the compound is to be used in applications where surface interactions are critical, such as in catalysis or as a reactant in a heterogeneous reaction. A higher surface area generally implies a higher rate of reaction.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a substituted aniline (B41778) derivative such as 3-[1-(Dimethylamino)ethyl]aniline, these calculations can predict its geometry, energy, and various molecular properties.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules.
In the study of substituted anilines, DFT is frequently employed to perform geometry optimization. article4pub.comresearchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule, its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of substituents on the aniline ring can influence the geometry of the amino group and the phenyl ring. researchgate.net
Once the optimized geometry is obtained, DFT calculations can provide the total electronic energy of the molecule. This energy is a key piece of information for comparing the stability of different conformations or isomers. Various functionals, such as B3LYP, are commonly used in DFT calculations for aniline and its derivatives, often in conjunction with a suitable basis set like 6-31G(d). researchgate.net
To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical optimized geometric parameters for this compound, based on typical values for similar molecules.
| Parameter | Value |
| C-N (aniline) bond length | 1.40 Å |
| C-C (aromatic) bond length | 1.39 Å |
| C-N (dimethylamino) bond length | 1.47 Å |
| C-N-C (dimethylamino) bond angle | 112° |
| Phenyl ring planarity | Near planar |
Note: The data in this table is illustrative and based on general values for substituted anilines.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. researchgate.netwikipedia.org It approximates the many-electron wavefunction of a system as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called spin-orbitals. wikipedia.org While DFT methods include electron correlation effects to some extent, HF theory neglects them, which can impact the accuracy of the results. wayne.edu However, HF is often a starting point for more advanced calculations and can provide valuable insights into molecular properties. researchgate.net
For molecules like this compound, HF calculations can be used to determine various molecular properties, including dipole moments, molecular orbital energies, and atomic charges. The method has been applied to study the electronic structure of aniline and its derivatives, providing a foundational understanding of their properties. researchgate.netresearchgate.net In some studies, the results from HF calculations are compared with those from DFT to assess the impact of electron correlation. researchgate.net
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set affect the accuracy and computational cost of the calculation. youtube.com
For molecules of the size of this compound, a balance must be struck between accuracy and computational efficiency. Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p), are commonly used for DFT and HF calculations on aniline derivatives. researchgate.netresearchgate.net The inclusion of polarization functions (d) and diffuse functions (+) is often important for accurately describing the electronic structure, especially for systems with lone pairs and pi-conjugation.
Larger basis sets generally provide more accurate results but at a significantly higher computational cost. The choice of basis set will depend on the specific property being investigated and the available computational resources. For initial geometry optimizations, a smaller basis set might be used, followed by single-point energy calculations with a larger, more robust basis set.
Analysis of Molecular Orbitals and Reactivity Descriptors
From the results of quantum chemical calculations, several key parameters can be derived that provide insights into the reactivity and electronic behavior of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comwuxibiology.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. wuxibiology.com
For this compound, the presence of the electron-donating dimethylamino and ethylaniline groups is expected to raise the energy of the HOMO, making the molecule a better electron donor. researchgate.net The distribution of the HOMO and LUMO across the molecule can also provide information about the regions that are most likely to be involved in chemical reactions. In many aniline derivatives, the HOMO is localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring. nih.gov
The following table provides hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, based on typical values for similar compounds.
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -0.20 |
| HOMO-LUMO Gap | 5.30 |
Note: The data in this table is illustrative and based on general values for substituted anilines.
Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals that help in quantifying the reactivity of a molecule. nih.gov These descriptors provide a more quantitative picture of a molecule's stability and reactivity.
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). researchgate.net
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.net
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.
These descriptors are valuable for comparing the reactivity of different molecules and for understanding the effects of substituents on the reactivity of the aniline core. For this compound, the electron-donating substituents would be expected to influence these parameters, likely leading to a lower ionization potential and chemical hardness compared to unsubstituted aniline.
The table below presents hypothetical global reactivity descriptors for this compound, calculated from the illustrative HOMO and LUMO energies provided earlier.
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 5.50 |
| Electron Affinity (EA) | 0.20 |
| Chemical Hardness (η) | 2.65 |
| Chemical Potential (μ) | -2.85 |
| Electrophilicity Index (ω) | 1.53 |
Note: The data in this table is illustrative and calculated from the hypothetical HOMO and LUMO energies.
Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)
Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule. These descriptors are derived from conceptual density functional theory (DFT) and help in understanding chemical selectivity.
Fukui Functions: The Fukui function, ƒ(r), indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the sites most susceptible to nucleophilic, electrophilic, and radical attacks.
ƒ+(r): Indicates the reactivity for a nucleophilic attack (where an electron is accepted). A higher value suggests a more favorable site for nucleophilic attack.
ƒ-(r): Indicates the reactivity for an electrophilic attack (where an electron is donated). A higher value points to the most likely site for electrophilic attack.
ƒ0(r): Indicates the reactivity for a radical attack.
For this compound, the Fukui functions would likely indicate that the nitrogen atom of the dimethylamino group and specific carbon atoms on the aniline ring are the most susceptible to electrophilic attack due to the electron-donating nature of the amino groups. Conversely, regions with lower electron density would be more prone to nucleophilic attack.
Dual Descriptor: The dual descriptor, Δƒ(r), provides a more precise picture of a molecule's reactivity by simultaneously considering the propensity to donate and accept electrons. It is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (Δƒ(r) = ƒ+(r) - ƒ-(r)).
Δƒ(r) > 0: The site is more susceptible to nucleophilic attack.
Δƒ(r) < 0: The site is more favorable for electrophilic attack.
In the case of this compound, the dual descriptor would likely highlight the electron-rich aromatic ring and the nitrogen atoms as primary sites for electrophilic attack.
A hypothetical representation of local reactivity descriptors for selected atoms in this compound is presented in the table below.
| Atom | ƒ+(r) | ƒ-(r) | Δƒ(r) | Predicted Reactivity |
| N (aniline) | 0.025 | 0.085 | -0.060 | Electrophilic |
| C1 (ring) | 0.030 | 0.050 | -0.020 | Electrophilic |
| C3 (ring) | 0.045 | 0.035 | 0.010 | Nucleophilic |
| N (dimethylamino) | 0.015 | 0.095 | -0.080 | Electrophilic |
Spectroscopic Property Simulations and Validation
Computational simulations of spectroscopic properties are invaluable for interpreting experimental data and understanding the electronic and vibrational characteristics of a molecule.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound. DFT calculations can predict these vibrational frequencies and their corresponding intensities with a reasonable degree of accuracy. These calculations are often performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to:
N-H stretching of the aniline group, typically in the range of 3400-3500 cm-1.
C-H stretching of the aromatic ring and the ethyl and methyl groups, usually between 2850 and 3100 cm-1.
C=C stretching of the aromatic ring, appearing in the 1450-1600 cm-1 region.
C-N stretching vibrations for both the aniline and dimethylamino groups.
A comparison of theoretical and experimental vibrational frequencies for N,N-dimethylaniline shows that DFT calculations can provide reliable assignments for the observed spectral bands researchgate.netsphinxsai.com. For instance, aromatic C-H stretching vibrations in N,N-dimethylaniline are observed around 3000 cm-1, which is consistent with theoretical predictions sphinxsai.com.
Below is a table of selected predicted vibrational frequencies for this compound based on typical values for similar structures.
| Vibrational Mode | Predicted Frequency (cm-1) |
| N-H Stretch (Aniline) | 3450 |
| Aromatic C-H Stretch | 3050 |
| Aliphatic C-H Stretch | 2970 |
| C=C Aromatic Stretch | 1600 |
| C-N Stretch (Aniline) | 1320 |
| C-N Stretch (Dimethylamino) | 1180 |
Time-dependent density functional theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules researchgate.netiau.irresearchgate.netnih.gov. It provides information about the electronic transitions between molecular orbitals, including the excitation energies (wavelengths) and oscillator strengths (intensities) of these transitions iau.ir.
For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions would be of the π → π* and n → π* type, originating from the aniline aromatic system and the lone pairs of the nitrogen atoms. The presence of the electron-donating dimethylaminoethyl and amino groups on the aniline ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline researchgate.net.
The table below shows hypothetical TD-DFT results for the main electronic transitions of this compound in a common solvent like methanol (B129727).
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO (π → π) | 295 | 0.15 |
| HOMO-1 -> LUMO (n → π) | 250 | 0.08 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. These predictions are based on calculating the isotropic magnetic shielding constants of the nuclei. Machine learning algorithms have also emerged as powerful tools for accurate NMR chemical shift prediction nih.govmdpi.com.
For this compound, the predicted 1H NMR spectrum would feature distinct signals for:
Aromatic protons on the aniline ring, with their chemical shifts influenced by the positions of the substituents.
The methine proton of the ethyl group.
The methyl protons of the ethyl group.
The methyl protons of the dimethylamino group.
Similarly, the 13C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts would be influenced by the local electronic environment.
The following table provides predicted 1H and 13C NMR chemical shifts for key atoms in this compound, based on known data for similar compounds rsc.org.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.2 | 110 - 150 |
| CH (ethyl) | ~3.5 | ~60 |
| CH3 (ethyl) | ~1.2 | ~15 |
| N(CH3)2 | ~2.3 | ~40 |
Non-Covalent Interactions and Supramolecular Assembly Analysis
For this compound, a Hirshfeld surface analysis would likely reveal the importance of several types of non-covalent interactions in its potential solid-state structure:
H···H contacts: Typically, these are the most abundant interactions in organic molecules nih.govnih.gov.
C-H···π interactions: Interactions between the hydrogen atoms of the alkyl groups and the π-system of the aniline ring.
N-H···N hydrogen bonds: Potential hydrogen bonding between the aniline N-H group and the nitrogen of the dimethylamino group of a neighboring molecule.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
The following table summarizes the expected percentage contributions of the most significant intermolecular contacts from a hypothetical Hirshfeld surface analysis of this compound.
| Interaction Type | Percentage Contribution (%) |
| H···H | 50 |
| C···H / H···C | 25 |
| N···H / H···N | 15 |
| C···C (π-π stacking) | 5 |
| Other | 5 |
These computational studies provide a detailed understanding of the chemical reactivity, spectroscopic properties, and intermolecular interactions of this compound, guiding further experimental investigations.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among bonds, providing a localized orbital picture of the molecule. This analysis allows for the investigation of charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis elucidates the delocalization of electron density, which is crucial for understanding the molecule's stability and electronic properties.
The key intramolecular interactions in this compound involve the delocalization of electron density from the lone pair electrons of the nitrogen atoms into the antibonding orbitals of the aromatic ring. These interactions, often referred to as n → π* and n → σ* interactions, contribute significantly to the stabilization of the molecule. The delocalization of electron density between these orbitals corresponds to a stabilizing donor-acceptor interaction.
In the case of this compound, the primary donor orbitals are the lone pairs of the amino and dimethylamino nitrogen atoms. The acceptor orbitals are the π* antibonding orbitals of the benzene (B151609) ring and the σ* antibonding orbitals of the C-C and C-N bonds. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of the stabilization energy due to electron delocalization.
A representative NBO analysis would likely reveal significant E(2) values for the following interactions:
n(N) → π(C-C)* of the aromatic ring: This indicates the donation of the lone pair electrons from the nitrogen of the amino group to the antibonding orbitals of the phenyl ring, contributing to the electron-donating nature of the amino substituent.
n(N) → π(C-C)* from the dimethylamino group: Similarly, the lone pair of the nitrogen in the dimethylaminoethyl group can engage in hyperconjugative interactions with the aromatic system, although this interaction might be weaker due to the alkyl chain separating it from the ring.
These intramolecular charge transfer (ICT) interactions are fundamental to the electronic structure of the molecule and influence its chemical reactivity and spectroscopic properties. materialsciencejournal.org The results of NBO analysis typically show that electron density is transferred from the lone pairs of nitrogen to the antibonding orbitals of the ring, confirming the occurrence of intramolecular charge transfer. materialsciencejournal.org
Table 1: Predicted Major NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N (amino) | π* (C1-C2) (ring) | Value |
| LP (1) N (amino) | π* (C5-C6) (ring) | Value |
| LP (1) N (dimethylamino) | σ* (C-C) (ethyl) | Value |
| LP (1) N (dimethylamino) | σ* (C-H) (ethyl) | Value |
| π (C1-C2) | π* (C3-C4) | Value |
| π (C3-C4) | π* (C5-C6) | Value |
| (Note: The values in this table are representative and would need to be calculated using quantum chemical software for the specific molecule.) |
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules with donor-acceptor (D-A) structures often exhibit significant NLO responses due to intramolecular charge transfer (ICT). rsc.org In this compound, the dimethylamino group acts as an electron donor, while the aniline moiety can be considered part of the π-conjugated system that facilitates charge transfer.
The NLO properties of a molecule are characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a measure of the second-order NLO response. Theoretical calculations, often employing Density Functional Theory (DFT), are a crucial tool for predicting the NLO properties of molecules. researchgate.net
For molecules similar to this compound, such as substituted anilines and N,N-dimethylanilines, studies have shown that the NLO response is highly dependent on the nature and position of the donor and acceptor groups, as well as the extent of π-conjugation. bath.ac.uk The presence of the dimethylamino group is expected to enhance the first hyperpolarizability of the aniline system. bath.ac.uk
The key parameters that determine the NLO response include:
Dipole Moment (μ): A large change in dipole moment between the ground and excited states is indicative of significant ICT and a potentially large β value.
Polarizability (α): This describes the linear response of the molecule to an applied electric field.
First Hyperpolarizability (β): This tensor quantity describes the second-order response. The total hyperpolarizability (β_tot) is often calculated from the individual tensor components.
Computational studies on related aniline derivatives have demonstrated that modifications to the donor strength, acceptor strength, and conjugation length can significantly impact the first-order hyperpolarizability. bath.ac.uk For instance, changing a donor group from NH₂ to N(CH₃)₂ generally increases the donor strength and, consequently, the hyperpolarizability. bath.ac.uk
The predicted NLO properties of this compound are based on the established structure-property relationships for donor-π-acceptor systems. The ethyl linker between the dimethylamino group and the aniline ring will influence the extent of electronic coupling and, therefore, the magnitude of the NLO response.
Table 2: Predicted Nonlinear Optical Properties of this compound
| Property | Symbol | Predicted Value (a.u.) |
| Dipole Moment | μ | Value |
| Mean Polarizability | <α> | Value |
| Total First Hyperpolarizability | β_tot | Value |
| (Note: The values in this table are representative and would need to be calculated using quantum chemical software for the specific molecule. The values are typically reported in atomic units.) |
Applications in Advanced Chemical Sciences
Role as Precursor and Intermediate in Organic Synthesis
The utility of 3-[1-(Dimethylamino)ethyl]aniline as an intermediate is rooted in the reactivity of its functional groups: the primary aromatic amine and the tertiary aliphatic amine. The aniline (B41778) moiety allows for a range of classical transformations, including diazotization and coupling, while the dimethylamino group can act as a directing group or a point of coordination.
Building Block for Complex Molecular Architectures
The concept of using pre-functionalized, modular building blocks to streamline the synthesis of complex molecules has revolutionized many areas of chemistry, particularly drug discovery and materials science. illinois.edueurekalert.org These building blocks allow for the rapid assembly of sophisticated three-dimensional structures that would otherwise require lengthy and arduous synthetic routes. illinois.edu
The 3-(1-(dimethylamino)ethyl)phenyl scaffold, of which this compound is a key representative, serves as a valuable building block for constructing larger, functionally complex molecules. The closely related phenol (B47542) analog, (S)-3-[1-(Dimethylamino)ethyl]phenol, is a well-known precursor in the synthesis of Rivastigmine, a parasympathomimetic inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. nih.govnih.govbldpharm.comtcichemicals.com The synthesis of Rivastigmine and its derivatives, such as (S)-3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate, highlights the importance of this specific structural unit in medicinal chemistry. bldpharm.com By analogy, this compound provides a strategic entry point for creating a diverse array of pharmacologically relevant compounds and other complex organic structures where a primary amine or a derivative thereof is required.
The modular nature of such building blocks facilitates the systematic modification of a target molecule's structure to explore its function, a process critical for developing new pharmaceuticals, diagnostic probes, and advanced materials. illinois.edu
Synthesis of Dyes and Pigments
Aniline and its derivatives have been fundamental to the synthetic dye industry since the 19th century. unb.ca A major class of dyes derived from these precursors are azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This azo chromophore is responsible for the vibrant colors exhibited by these compounds. unb.ca
The synthesis of an azo dye is typically a two-step process:
Diazotization : An aromatic primary amine, such as an aniline derivative, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). youtube.com
Azo Coupling : The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as another aniline or a phenol derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the final dye molecule. unb.cayoutube.com
While specific examples detailing the use of this compound in large-scale dye production are not prevalent in the literature, its chemical structure makes it a suitable candidate for creating novel azo dyes. The aniline group can be diazotized, and the resulting diazonium salt can be coupled with various aromatic compounds to produce dyes with unique shades and properties. Furthermore, the entire molecule could act as the coupling component, reacting with other diazonium salts. The presence of the dimethylaminoethyl substituent could influence properties such as solubility, lightfastness, and affinity for different fibers. The general methodology for preparing dyes from dimethylaniline is well-established. google.com
Preparation of Photosensitive Materials
The development of materials that respond to light is a key area of research, with applications in data storage, molecular switches, and smart materials. Aniline derivatives are valuable precursors for creating such photosensitive systems.
One prominent strategy involves the synthesis of molecules containing an azobenzene (B91143) (diaryl diazene) unit, which can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photoisomerization leads to a significant change in molecular geometry, which can be harnessed to control material properties at the nanoscale. The synthesis of these azobenzene photoswitches often relies on the Mills reaction, where an aromatic amine and a nitrosoarene condense to form the diazene (B1210634) core. semanticscholar.org
This compound, with its primary aromatic amine functionality, is a potential building block for synthesizing such photoswitchable molecules. By incorporating this aniline derivative into larger structures, such as metal-organic frameworks (MOFs) or polymers, it is possible to create advanced functional materials whose properties, like porosity or permeability, can be modulated by an external light stimulus. semanticscholar.org
Catalysis and Ligand Design
In the realm of catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. This compound possesses two potential coordination sites—the aniline nitrogen and the tertiary amine nitrogen—making it an attractive candidate for a bidentate chelating ligand.
Components in Transition Metal Complexes
The ability of aniline derivatives to form stable complexes with transition metals is well-documented. Specifically, ligands incorporating (dimethylamino)phenyl or (dimethylamino)ethyl moieties have been shown to coordinate with a variety of metal centers.
Research has demonstrated the synthesis and characterization of first-row transition metal-halide complexes (e.g., Co, Ni, Fe, Cu) supported by neutral tetraamine (B13775644) ligands that contain N,N-dimethylaniline units. researchgate.netfigshare.com In these complexes, the ligand framework creates specific coordination geometries, such as distorted trigonal bipyramidal, which are influenced by the rigid backbone of the ligand. emory.edu Similarly, cobalt(I) and cobalt(III) complexes have been synthesized with a ((dimethylamino)ethyl)cyclopentadienyl ligand, where the amino group plays a crucial role in facilitating the synthesis and stabilizing the final complex. nih.gov Schiff base ligands, which can be readily prepared from the condensation of anilines with aldehydes or ketones, are also widely used to form stable and medicinally active transition metal complexes. sapub.org
The structure of this compound allows it to act as an N,N'-chelating ligand, forming a stable five-membered ring with a metal center. This chelation effect can enhance the thermal stability and influence the electronic properties of the resulting metal complex, making it a valuable component for designing novel coordination compounds with tailored properties.
Ligands in Homogeneous Catalysis (e.g., C-N Coupling, C-H Olefination)
Homogeneous catalysis often relies on sophisticated ligands to steer the outcome of chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation, are powerful tools in modern organic synthesis, and their success is heavily dependent on ligand design. acs.org
The development of catalysts for C-N coupling has progressed through generations of ligands, with a focus on creating systems that are active for a broad range of substrates, including less reactive aryl chlorides, and that operate under mild conditions. nih.gov Ligands play a critical role in the catalytic cycle, influencing steps such as oxidative addition and reductive elimination. The use of bidentate ligands is a common strategy to enhance catalyst stability and performance. nih.gov
While this compound itself is a substrate for C-N coupling reactions, its structure also makes it a promising scaffold for a new class of ligands. By acting as a bidentate N,N' donor, it could stabilize the active palladium center, potentially leading to highly efficient and selective catalysts. This is particularly relevant for challenging transformations. For instance, in copper-catalyzed C-N coupling reactions, the nature of the ligand is known to be critical for achieving high yields and preventing catalyst deactivation. researchgate.netnih.gov Although specific studies employing this compound as a primary ligand in widely-used catalytic reactions are not extensively reported, its inherent chelating ability positions it as a strong candidate for future development in the design of next-generation catalysts for C-N coupling, C-H olefination, and other important organic transformations.
Chiral Ligand Development for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.gov Chiral anilines, in particular, are valuable precursors for the synthesis of novel chiral ligands. acs.orgrsc.org The presence of a stereogenic center in this compound makes it an attractive candidate for the development of new chiral ligands. Although direct applications of this compound in widely-used catalysts are not extensively documented in prominent literature, its structural motifs are found in effective ligand classes.
The combination of a nitrogen-containing heterocyclic group (like oxazoline) with a phosphine (B1218219) group attached to a chiral backbone has led to the development of highly effective P,N-ligands, such as phosphinooxazoline (PHOX) ligands. researchgate.netchimia.ch These ligands have demonstrated remarkable success in various metal-catalyzed reactions, including palladium-catalyzed allylic substitutions, by creating a specific chiral environment around the metal center. researchgate.netchimia.ch The chiral ethylamino group on the aniline ring of this compound could be envisioned to play a similar role in directing the stereochemical outcome of a catalytic reaction.
The synthesis of chiral ligands often involves a modular approach, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. nih.govchimia.ch The aniline group in this compound can be readily functionalized, for instance, to introduce a phosphine moiety, which, in coordination with the existing dimethylamino group, could form a bidentate N,N-ligand. The inherent chirality of the molecule would be pivotal in inducing asymmetry in catalytic transformations.
| Ligand Type | Key Structural Feature | Potential Application | Reference |
| P,N-Ligands | Combination of a phosphine and a nitrogen-containing group | Asymmetric allylic substitution, hydrogenation | researchgate.netchimia.ch |
| N,N-Ligands | Two coordinating nitrogen atoms | Various metal-catalyzed reactions | nih.gov |
| Chiral Anilines | Aniline backbone with a stereogenic center | Precursors for various chiral ligands | acs.orgrsc.org |
Materials Science and Engineering
The versatility of the aniline scaffold extends into the realm of materials science, where aniline and its derivatives are employed as fundamental building blocks for a wide array of functional materials. researchgate.netresearchgate.net The specific combination of functional groups in this compound suggests its potential utility in several advanced material applications.
Precursors for Organic Frameworks (e.g., COF, MOF)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. tcichemicals.comnih.govchemrxiv.org The synthesis of these frameworks relies on the use of organic linkers or building blocks that self-assemble into extended, ordered structures. Aniline and its derivatives are often used as these organic linkers. researchgate.nettcichemicals.com For instance, tetrahedral aniline derivatives have been successfully used to create 3D COFs. tcichemicals.com
While the direct use of this compound as a primary linker in widely reported COFs or MOFs is not prominent, its structure is amenable to such applications. The aniline nitrogen can participate in the formation of imine or other covalent bonds required for COF assembly. nih.govchemrxiv.org Furthermore, the dimethylamino group could serve as a functional site within the pores of the framework, potentially influencing the material's properties, such as its affinity for specific guest molecules. MOF-5, a well-known metal-organic framework, has been utilized for the detection of aniline, highlighting the interaction between aniline-type molecules and such frameworks. researchgate.net
Components in Functional Polymers and Crosslinking Agents
Aniline and its derivatives are key components in the synthesis of functional polymers. researchgate.netpolysciences.comnanosoftpolymers.comgoogle.com The amino group can be a site for polymerization or for grafting onto other polymer backbones, imparting specific functionalities. tu-dresden.deresearchgate.net Polyaniline itself is a well-known conducting polymer with various applications. researchgate.net
The structure of this compound contains a reactive primary amine on the aromatic ring that can be used for polymerization. The presence of the dimethylamino group could enhance the solubility and processability of the resulting polymer. Furthermore, molecules with multiple reactive sites can act as crosslinking agents, which are crucial for modifying the mechanical and thermal properties of polymers by forming three-dimensional networks. sigmaaldrich.comwikipedia.orgyoutube.com Depending on the reaction conditions, the primary amino group of this compound could react to form linkages between polymer chains, thus acting as a crosslinker.
| Polymer Type | Role of Aniline Derivative | Key Property | Reference |
| Conducting Polymers | Monomer unit (e.g., Polyaniline) | Electrical conductivity | researchgate.net |
| Functionalized Polymers | Introduction of amine groups | Enhanced adhesion, reactivity | polysciences.comnanosoftpolymers.com |
| Crosslinked Polymers | Linking polymer chains | Improved mechanical and thermal stability | sigmaaldrich.comwikipedia.org |
Non-Linear Optical Materials and Chromophores
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. youtube.commdpi.com Organic molecules with a D-π-A (donor-pi bridge-acceptor) structure are known to exhibit significant NLO properties. Aniline and its derivatives often serve as strong electron donors (D) in these chromophores. mdpi.comresearchgate.netresearchgate.netbohrium.combohrium.comsci-hub.se
The this compound molecule possesses two electron-donating amino groups, which could contribute to a large second-order hyperpolarizability (β), a key parameter for NLO activity. researchgate.net By chemically modifying the molecule to introduce an electron-accepting group and a suitable π-conjugated bridge, it could be transformed into a potent NLO chromophore. Research on aniline-based derivatives has shown that their NLO properties can be tuned by altering the substituents on the aniline ring and the nature of the acceptor. mdpi.comresearchgate.net
| Compound Class | NLO Application | Key Feature | Reference |
| D-π-A Chromophores | Second-harmonic generation, optical switching | Charge transfer from donor to acceptor | youtube.commdpi.com |
| Aniline Derivatives | Component in NLO materials | Strong electron-donating ability | researchgate.netresearchgate.netbohrium.com |
Optoelectronic Materials and Solar Cell Components
The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. alfa-chemistry.com Aniline-based materials have found significant use in this area, particularly in the development of organic solar cells. bohrium.comresearchgate.netrsc.org In perovskite solar cells, for instance, hole-transporting materials (HTMs) are a critical component, and aniline derivatives have been successfully employed for this purpose. researchgate.netrsc.orgmdpi.comnih.gov
| Application | Role of Aniline Derivative | Desired Property | Reference |
| Perovskite Solar Cells | Hole-Transporting Material (HTM) | Suitable HOMO level, high hole mobility | researchgate.netrsc.orgmdpi.com |
| Organic Solar Cells | Component of the active layer or interfacial layers | Efficient charge transport and extraction | bohrium.com |
| Organic Semiconductors | Active material in electronic devices | Tunable electronic properties | acs.org |
Future Research Directions and Outlook
Development of Green and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 3-[1-(Dimethylamino)ethyl]aniline, a shift away from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, is a primary goal.
Future research should focus on:
Biocatalytic Synthesis: The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is a rapidly advancing field. nih.govnih.gov Research into identifying or engineering a transaminase that can directly convert a corresponding ketone precursor to the chiral (R)- or (S)-3-[1-(Dimethylamino)ethyl]aniline would be a significant breakthrough, offering high enantioselectivity under mild, aqueous conditions. wiley.comrsc.orgmdpi.com
Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch methods. acs.orgrsc.orgnih.gov Developing a flow synthesis for this compound, potentially integrating catalytic reduction and amination steps, could lead to a more sustainable and cost-effective production method. acs.orgresearchgate.net For instance, a packed-bed reactor with a heterogeneous catalyst could be employed for the reduction of a nitro precursor, followed by an in-line amination step. rsc.org
Catalyst- and Additive-Free Reactions: Exploring novel, atom-economical reactions that proceed without the need for metal catalysts or additives is a key aspect of green chemistry. beilstein-journals.org Research into catalyst-free amination-aromatization strategies or multicomponent reactions could provide elegant and efficient pathways to this and related aniline (B41778) derivatives. beilstein-journals.org
Exploration of Novel Reactivity and Cascade Transformations
The dual functionality of this compound—the nucleophilic aniline and the tertiary amine—offers a rich landscape for exploring novel chemical transformations.
Key areas for future investigation include:
Cascade Reactions: Designing one-pot reactions that form multiple chemical bonds in a single, orchestrated sequence can significantly improve synthetic efficiency. nih.govrsc.org The aniline moiety can participate in cascade reactions, for example, by promoting cyclization-substitution sequences with various nucleophiles. nih.gov Future work could explore the development of cascade reactions initiated by the aniline group of this compound to construct complex heterocyclic scaffolds.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are powerful tools for generating molecular diversity. nih.govnih.govorganic-chemistry.orgnumberanalytics.com The aniline component of the target molecule can be a key building block in various MCRs, such as the Povarov, Mannich, or Ugi reactions, to create libraries of novel compounds with potential biological activities. nih.govorganic-chemistry.org
C-H Functionalization: Direct functionalization of C-H bonds is a transformative strategy in organic synthesis. acs.orgnih.gov Research into the palladium-catalyzed para-selective C-H olefination of aniline derivatives, for example, could be applied to this compound to introduce new functional groups at the position para to the amino group, further expanding its synthetic utility. acs.orgnih.gov
Design of Advanced Functional Materials
The unique electronic and structural properties of aniline derivatives make them attractive building blocks for a variety of functional materials. researchgate.netacs.org
Future research in this area could involve:
Conducting Polymers: Aniline is a well-known precursor to polyaniline, a conducting polymer with applications in electronics and energy storage. cam.ac.ukresearchgate.net The dimethylaminoethyl substituent on this compound could modulate the electronic properties and processability of the resulting polymer. Research into the electrochemical or chemical polymerization of this compound could lead to novel functional polymers with tailored properties. cam.ac.ukresearchgate.net
Fluorescent Dyes and Sensors: Aromatic amines are core components of many fluorescent molecules. acs.org The specific substitution pattern of this compound could give rise to interesting photophysical properties. Its derivatization could lead to the development of novel fluorescent probes for sensing metal ions, anions, or biologically relevant molecules.
Metal-Organic Frameworks (MOFs): The aniline nitrogen and the tertiary amine could act as coordinating sites for metal ions, making this compound a potential ligand for the construction of novel MOFs. rsc.org These materials could have applications in gas storage, catalysis, and separation.
Synergistic Integration of Experimental and Computational Approaches
The combination of experimental and computational chemistry provides a powerful paradigm for understanding and predicting chemical behavior.
For this compound, this synergy can be leveraged to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and understand the factors controlling selectivity in reactions involving this compound. nih.govacs.org This can guide the optimization of reaction conditions and the design of new transformations.
Predict Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. nih.govresearchgate.netnih.govnih.gov These models can help prioritize synthetic targets and accelerate the discovery of new functional molecules. For instance, QSAR studies have been used to predict the lipophilicity and toxicity of other aniline derivatives based on molecular descriptors. nih.govnih.gov
Design Novel Catalysts: Computational screening can be employed to identify optimal catalysts for transformations involving this compound, such as in the development of biocatalytic routes. nih.gov
Potential for Derivatization in Emerging Chemical Technologies
The versatile structure of this compound makes it an ideal scaffold for derivatization, opening doors to applications in various cutting-edge technologies.
Future research could explore its derivatization for use in:
Organic Electronics: Functionalized anilines are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound can be fine-tuned through derivatization to create materials with desired charge-transport characteristics.
Electrochemical Energy Storage: The redox activity of the aniline moiety suggests that derivatives of this compound could be explored as components of redox-flow batteries or as active materials in supercapacitors. cam.ac.uk
Pharmaceutical and Agrochemical Discovery: The aniline scaffold is a common feature in many bioactive molecules. slideshare.net Derivatization of this compound and subsequent screening could lead to the discovery of new drug candidates or agrochemicals with novel modes of action.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-[1-(Dimethylamino)ethyl]aniline, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves reductive amination of 3-acetylaniline with dimethylamine, followed by purification via column chromatography or recrystallization. Optimization strategies include:
- Catalyst selection: Use of palladium or platinum catalysts for efficient hydrogenation .
- Solvent systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates and yields .
- Temperature control: Maintaining 50–70°C minimizes side reactions like over-alkylation .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy: H and C NMR resolve the dimethylamino group (δ 2.2–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (MS): High-resolution MS confirms the molecular ion peak (CHN, calculated m/z 164.13) and fragmentation patterns .
- IR spectroscopy: Bands at ~3400 cm (N-H stretch) and ~1600 cm (C=C aromatic) validate functional groups .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?
Answer:
Discrepancies often arise from impurities or measurement conditions. Mitigation strategies include:
- Cross-validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and confirm solubility in polar solvents .
- Standardized protocols: Adopt ICH guidelines for pKa determination via potentiometric titration under controlled temperature and ionic strength .
- Collaborative studies: Compare results across labs using identical instrumentation (e.g., UPLC-MS) .
Advanced: What challenges arise in distinguishing structural isomers of this compound during synthesis, and how are they addressed?
Answer:
Isomeric byproducts (e.g., ortho vs. para substitution) can form due to reaction conditions. Solutions include:
- Chromatographic separation: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- X-ray crystallography: Definitive structural assignment via single-crystal analysis resolves ambiguities in NMR data .
- Reaction monitoring: In-situ FTIR or Raman spectroscopy tracks intermediate formation to minimize isomerization .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation .
- Oxidative stability: Add antioxidants (e.g., BHT) to solutions and use inert atmospheres (N/Ar) during reactions .
- pH dependence: Avoid strongly acidic conditions (pH <3) to prevent protonation of the dimethylamino group, which accelerates decomposition .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations: Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group activation energy ~25 kcal/mol) .
- Molecular docking: Simulate interactions with enzyme active sites (e.g., cytochrome P450) to assess metabolic pathways .
- Solvent effects: COSMO-RS models optimize solvent selection for reaction yield and byproduct suppression .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- LC-MS/MS: Use a triple quadrupole system with ESI+ ionization (MRM transitions: m/z 164→147) for high sensitivity (LOQ: 0.1 ng/mL) .
- Internal standards: Deuterated analogs (e.g., d-dimethylamino derivative) correct for matrix effects .
- Sample preparation: Solid-phase extraction (C18 cartridges) improves recovery rates (>85%) in plasma or tissue homogenates .
Advanced: What strategies are employed to investigate the compound’s role as a chiral intermediate in asymmetric synthesis?
Answer:
- Chiral derivatization: React with (R)- or (S)-Mosher’s acid chloride to diastereomers for enantiomeric excess (ee) determination via F NMR .
- Kinetic resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, enabling ee >99% .
- Circular dichroism (CD): Monitor Cotton effects at 220–250 nm to correlate configuration with optical activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
